1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride
Description
1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with methoxy groups at positions 6 and 7, a 4-methylbenzoyl moiety at position 3, and a piperidine-4-carboxamide group at position 2. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
1-[6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4.ClH/c1-15-4-6-16(7-5-15)24(29)19-14-27-20-13-22(32-3)21(31-2)12-18(20)23(19)28-10-8-17(9-11-28)25(26)30;/h4-7,12-14,17H,8-11H2,1-3H3,(H2,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRQYHUFWPQBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCC(CC4)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound features a quinoline core substituted with methoxy and benzoyl groups, which are known to influence its biological activity. The piperidine moiety contributes to its pharmacokinetic properties, enhancing solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with structural similarities showed cytotoxic effects in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study involving derivatives of quinoline demonstrated that the introduction of specific substituents could enhance the anticancer efficacy against MCF-7 breast cancer cells. The compounds exhibited IC50 values in the low micromolar range, indicating potent activity .
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Mechanism : It has been suggested that the quinoline derivatives can inhibit viral replication by interfering with viral entry or replication processes.
- Research Findings : A recent investigation reported that quinoline-based compounds showed effectiveness against several viruses, including influenza and HIV, highlighting their potential as antiviral agents .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented:
- In vitro Efficacy : Several studies have shown that quinoline derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of 1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Metabolism | Hepatic (CYP450 pathways) |
| Half-life | Approximately 6 hours |
Comparison with Similar Compounds
Table 2: Functional Group Impact on Piperidine-4-Carboxamides
| Compound | Aromatic Substituent | Bioactivity Notes | Synthesis Yield |
|---|---|---|---|
| Target Compound | 4-Methylbenzoyl-quinoline | Undisclosed (structural inference) | N/A |
| Compound 12 | Naphthalen-1-yl | Potential CNS activity | 32% |
| SARS-CoV-2 Inhibitor | 4-Fluorobenzyl | Enhanced viral protease binding | Not reported |
Piperidine-Based Compounds with Divergent Cores
- Otenabant Hydrochloride (): A purine-piperidine carboxamide used in obesity treatment. Unlike the target compound, it lacks a quinoline scaffold but shares the piperidine-4-carboxamide motif, emphasizing the role of the carboxamide in receptor modulation .
- Noscapine Hydrochloride (): An isoquinoline derivative with antitussive properties. Structural dissimilarity highlights the unique role of the quinoline-4-piperidine architecture in the target compound .
Table 3: Core Structure Comparison
| Compound | Core Structure | Therapeutic Class | Salt Form |
|---|---|---|---|
| Target Compound | Quinoline-piperidine | Undisclosed | Hydrochloride |
| Otenabant | Purine-piperidine | Obesity | Hydrochloride |
| Noscapine | Isoquinoline | Antitussive | Hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
